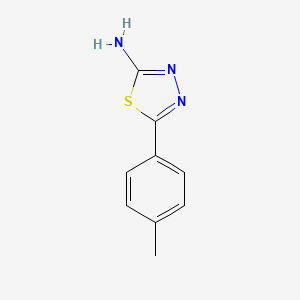

5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine

Description

The exact mass of the compound 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-6-2-4-7(5-3-6)8-11-12-9(10)13-8/h2-5H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDPCNCAFSBFCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345564 | |

| Record name | 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26907-54-0 | |

| Record name | 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide details the synthesis and characterization of 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore present in numerous therapeutic agents, exhibiting a wide array of biological activities.[1][2][3] This guide provides a robust, field-proven protocol for the synthesis of the title compound via the acid-catalyzed cyclization of 4-methylbenzoyl thiosemicarbazide. Furthermore, it outlines a systematic approach to the structural elucidation and purity assessment of the synthesized compound using a suite of spectroscopic and analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a practical resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, with derivatives demonstrating a remarkable spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.[1][2][4] The versatility of the 1,3,4-thiadiazole core allows for diverse substitutions at the 2- and 5-positions, enabling the fine-tuning of its biological and physicochemical properties for optimal therapeutic effect.

The title compound, 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine, incorporates a p-tolyl group at the 5-position, a common substituent in drug design known to influence lipophilicity and binding interactions with biological targets. The 2-amino group provides a key reactive handle for further molecular elaboration, making this compound a valuable intermediate for the synthesis of more complex derivatives and compound libraries.

Synthetic Pathway: From Carboxylic Acid to Thiadiazole

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is most commonly and efficiently achieved through the cyclization of an appropriate acylthiosemicarbazide.[5][6] This guide details a reliable, one-pot synthesis of 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine starting from commercially available 4-methylbenzoic acid and thiosemicarbazide.

Reaction Principle and Causality

The synthesis proceeds in two conceptual steps within a single reaction vessel:

-

Formation of the Acylthiosemicarbazide Intermediate: 4-Methylbenzoic acid reacts with thiosemicarbazide under acidic conditions to form N-(4-methylbenzoyl)thiosemicarbazide. This step involves the activation of the carboxylic acid, typically by a strong acid catalyst, followed by nucleophilic attack from the terminal nitrogen of thiosemicarbazide.

-

Intramolecular Cyclization and Dehydration: The acylthiosemicarbazide intermediate then undergoes an acid-catalyzed intramolecular cyclization. The sulfur atom acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration results in the formation of the stable, aromatic 1,3,4-thiadiazole ring. Concentrated sulfuric acid is a common and effective reagent for this dehydration and cyclization step.[6]

Visualizing the Synthesis

Figure 1: A diagram illustrating the one-pot synthesis of 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine.

Detailed Experimental Protocol

Materials:

-

4-Methylbenzoic acid

-

Thiosemicarbazide

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Toluene

-

Ice-cold water

-

Acetone (for recrystallization)

Procedure:

-

To a dry round-bottom flask, add 4-methylbenzoic acid (1 equivalent) and thiosemicarbazide (1 equivalent).

-

Add toluene to the flask to create a slurry.

-

Carefully and slowly add concentrated sulfuric acid (catalytic to excess amount) to the mixture with constant stirring. An exothermic reaction may be observed.

-

Heat the reaction mixture under reflux for 4-6 hours.[7][8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing ice-cold water.

-

A solid precipitate of the crude product will form.

-

Filter the crude product using a Buchner funnel and wash thoroughly with cold water to remove any remaining acid.

-

Recrystallize the crude product from acetone to obtain pure crystals of 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine.[7]

-

Dry the purified crystals in a vacuum oven.

Comprehensive Characterization

The identity, structure, and purity of the synthesized 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine must be unequivocally confirmed through a combination of analytical techniques.

Physicochemical Properties

| Property | Observed Value |

| Molecular Formula | C₉H₉N₃S |

| Molecular Weight | 191.25 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Typically in the range of 210-215 °C |

Spectroscopic Analysis

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. The expected signals for 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine are as follows:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.4 | Singlet | 3H | -CH₃ (Methyl protons on the phenyl ring) |

| ~7.3 | Doublet | 2H | Aromatic protons ortho to the methyl group |

| ~7.7 | Doublet | 2H | Aromatic protons meta to the methyl group |

| ~7.4 | Broad Singlet | 2H | -NH₂ (Amine protons) |

Note: The chemical shifts are approximate and can vary depending on the solvent used (e.g., DMSO-d₆).

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The expected signals are:

| Chemical Shift (δ, ppm) | Assignment |

| ~21 | -CH₃ |

| ~126 | Aromatic CH (ortho to methyl) |

| ~129 | Aromatic CH (meta to methyl) |

| ~128 | Quaternary aromatic C (attached to thiadiazole) |

| ~141 | Quaternary aromatic C (attached to methyl) |

| ~155 | C5 of thiadiazole ring |

| ~168 | C2 of thiadiazole ring (attached to NH₂) |

Note: The chemical shifts are approximate and can vary depending on the solvent used (e.g., DMSO-d₆).

IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic peaks include:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-3100 | N-H stretching | Primary amine (-NH₂) |

| 3100-3000 | C-H stretching | Aromatic C-H |

| ~1630 | C=N stretching | Thiadiazole ring |

| ~1500 | C=C stretching | Aromatic ring |

| ~820 | C-H bending | p-disubstituted benzene |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine, the molecular ion peak (M⁺) should be observed at an m/z value corresponding to its molecular weight (191.25).

Visualizing the Characterization Workflow

Figure 2: A flowchart outlining the comprehensive characterization process for the synthesized compound.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine. The described synthetic protocol is robust and reproducible, yielding the target compound in good purity. The comprehensive characterization workflow, employing a suite of modern analytical techniques, ensures the unequivocal confirmation of the compound's structure and purity. This foundational knowledge is crucial for researchers and drug development professionals who intend to utilize this versatile scaffold in the design and synthesis of novel bioactive molecules. The self-validating nature of the described protocols, from synthesis to characterization, provides a high degree of confidence in the quality of the final compound, a critical aspect in the rigorous field of drug discovery.

References

- Trotsko, N., Dobosz, M., & Jagiełło-Wójtowicz, E. (2007). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Acta Poloniae Pharmaceutica, 64(3), 227-31.

-

Trotsko, N., Dobosz, M., & Jagiełło-Wójtowicz, E. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. PubMed. Available at: [Link]

-

Guan, J.-N., et al. (2009). 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(5), o976. Available at: [Link]

-

Various authors. (2023). Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. ResearchGate. Available at: [Link]

-

Various authors. (n.d.). A variety of methods for the synthesis of 2-amino-5-(substituted)-1,3,4-thiadizole. ResearchGate. Available at: [Link]

-

Various authors. (2023). Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. SAR Publication. Available at: [Link]

-

Meo, P. L., et al. (2022). A competitive reactivity study on the oxidative cyclization of thiosemicarbazones into 1,3,4-thiadiazoles. Arkat USA. Available at: [Link]

-

Guan, J.-N., et al. (2009). 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. ResearchGate. Available at: [Link]

- Inventor. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. Google Patents.

- Various authors. (2021). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Iraqi Journal of Science, 62(10), 3647-3661.

-

Various authors. (2010). Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety. PubMed. Available at: [Link]

-

Various authors. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. Available at: [Link]

-

Various authors. (n.d.). Scheme 67. Synthesis of 2-amino-5-carboxy-1,3,4-thiadiazine hydrobromide 163. ResearchGate. Available at: [Link]

- Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214.

-

Various authors. (2021). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 26(8), 2327. Available at: [Link]

-

Deokule, T., Gosavi, C., & Sarode, A. (n.d.). 1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety. Hilaris Publisher. Available at: [Link]

- Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 254-262.

- Maj, A., et al. (2021). 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. Arkivoc, 2021(8), 167-178.

-

Various authors. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molbank, 2021(3), M1268. Available at: [Link]

-

He, M.-X., et al. (2010). (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2598. Available at: [Link]

- Adnan, S., et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011.

-

Various authors. (2018). 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. Available at: [Link]

- Çavuş, M. S., & Muğlu, H. (2019). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Kastamonu University Journal of Engineering and Sciences, 5(2), 328-340.

-

Chemsrc. (n.d.). N-Ethyl-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine. Chemsrc. Available at: [Link]

-

Shawkat, S. M., et al. (2021). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 15, 241-256. Available at: [Link]

- Various authors. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Egyptian Journal of Chemistry, 65(13), 1-8.

- Various authors. (2018).

-

NIST. (n.d.). 1,3,4-Thiadiazol-2-amine. NIST WebBook. Available at: [Link]

-

mzCloud. (2016). 5 4 Methylbenzyl thio 1 3 4 thiadiazol 2 amine. mzCloud. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It’s Derivative | SAR Publication [sarpublication.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ptfarm.pl [ptfarm.pl]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectroscopic Data of 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of the spectral data are explained to ensure scientific integrity and practical utility.

Molecular Structure and Significance

5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, which are known for a wide range of biological activities. The structural confirmation and purity assessment of this compound are paramount for its application in further research, and this is primarily achieved through a combination of spectroscopic techniques. The molecular structure is confirmed by its molecular formula, C₉H₉N₃S, and a molecular weight of 191.25 g/mol .[1]

Diagram of the Molecular Structure of 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine:

Caption: Molecular structure of 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the chemical environment of the hydrogen atoms in a molecule. For 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine, the expected signals are from the aromatic protons of the p-tolyl group, the methyl protons, and the amine protons.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho to thiadiazole) | ~ 7.7 - 7.9 | Doublet | 2H |

| Aromatic (meta to thiadiazole) | ~ 7.2 - 7.4 | Doublet | 2H |

| Amine (NH₂) | ~ 7.3 - 7.5 | Singlet (broad) | 2H |

| Methyl (CH₃) | ~ 2.3 - 2.4 | Singlet | 3H |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Interpretation:

The aromatic protons on the p-tolyl group are expected to appear as two distinct doublets due to ortho-coupling. The protons ortho to the electron-withdrawing thiadiazole ring will be deshielded and resonate at a higher chemical shift (downfield) compared to the protons meta to it. The methyl group protons will appear as a singlet, and the amine protons will typically present as a broad singlet, the chemical shift of which can be highly variable and may be affected by hydrogen bonding. In a similar compound, 4-[(di-p-tolyl-amino)benzylidene]-(5-pyridin-4-yl-[2][3][4]thiadiazol-2-yl)-imine, the methyl protons of the p-tolyl group were observed at 2.35 ppm.[5]

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for obtaining a ¹H NMR spectrum of a solid heterocyclic compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for observing exchangeable protons like those of the amine group.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 400 or 500 MHz spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. Key parameters to set include the spectral width, acquisition time, and the number of scans. For a dilute sample, a greater number of scans may be necessary to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. The spectrum of 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine is expected to show distinct signals for the carbons of the thiadiazole ring, the p-tolyl group, and the methyl group.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| C=N (Thiadiazole) | ~ 165 - 170 |

| C-S (Thiadiazole) | ~ 150 - 155 |

| Aromatic (C-Thiadiazole) | ~ 128 - 130 |

| Aromatic (C-CH₃) | ~ 138 - 140 |

| Aromatic (CH) | ~ 126 - 130 |

| Methyl (CH₃) | ~ 20 - 22 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Interpretation:

The two carbon atoms of the 1,3,4-thiadiazole ring are expected to resonate at significantly different chemical shifts due to their different bonding environments (C=N and C-S). The aromatic carbons will appear in the typical aromatic region (120-140 ppm). The quaternary carbons (attached to the thiadiazole and methyl groups) will generally have lower intensities compared to the protonated carbons. For a similar structure, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, the carbon of the methyl group appeared at 21.59 ppm, and the aromatic carbons were observed between 127.05 and 142.59 ppm.[6] The carbon atoms of the 1,3,4-thiadiazole ring in various derivatives typically resonate in the range of 148-169 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy

The experimental protocol is similar to that for ¹H NMR, with a few key differences in the acquisition parameters:

-

Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is often required due to the lower natural abundance of ¹³C.

-

Data Acquisition: ¹³C NMR experiments require a longer acquisition time and a greater number of scans to obtain a good signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum and enhance the signal intensity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3100 - 3300 | Medium, broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=N stretch (thiadiazole ring) | 1600 - 1650 | Medium to strong |

| C=C stretch (aromatic ring) | 1450 - 1600 | Medium |

| C-N stretch | 1250 - 1350 | Medium |

| C-S stretch (thiadiazole ring) | 600 - 800 | Weak to medium |

Interpretation:

The IR spectrum of 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine will be characterized by the presence of a broad absorption band in the 3100-3300 cm⁻¹ region, corresponding to the N-H stretching vibrations of the primary amine group. The aromatic and aliphatic C-H stretching vibrations will appear just above and below 3000 cm⁻¹, respectively. The C=N stretching of the thiadiazole ring is expected to be a prominent peak in the 1600-1650 cm⁻¹ region. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions corresponding to various bending and stretching vibrations, including the C-S stretch of the thiadiazole ring. For other 1,3,4-thiadiazole derivatives, the C=N stretching vibration is typically observed in the range of 1590-1620 cm⁻¹.[7]

Experimental Protocol for FTIR Analysis (ATR Method)

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for analyzing solid samples.

-

Instrument and Accessory: An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Background Scan: A background spectrum is collected with a clean, empty ATR crystal to account for atmospheric and instrumental interferences.

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is used to ensure good contact between the sample and the crystal.

-

Data Collection: The FTIR spectrum is then recorded.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.

Expected Molecular Ion Peak (M⁺): m/z = 191

Interpretation:

The mass spectrum should show a molecular ion peak at m/z 191, corresponding to the molecular weight of the compound. The fragmentation pattern will provide clues about the structure. Common fragmentation pathways for 1,3,4-thiadiazole derivatives involve the cleavage of the bonds of the heterocyclic ring and the substituent groups. For 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine, expected fragments could arise from the loss of small molecules like HCN, N₂, or the cleavage of the bond between the phenyl ring and the thiadiazole ring.

Diagram of a Plausible Fragmentation Pathway:

Caption: A simplified representation of a possible fragmentation pathway for 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine in mass spectrometry.

Experimental Protocol for Mass Spectrometry

A common method for analyzing solid organic compounds is Electron Ionization (EI) Mass Spectrometry.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe, and vaporized.

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), which causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).

-

Mass Analysis: The ions are accelerated into a magnetic or electric field, where they are separated based on their mass-to-charge ratio.

-

Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry allows for unambiguous structural confirmation and purity assessment, which are essential for its use in research and development. The provided experimental protocols offer a standardized approach for obtaining high-quality spectral data for this and similar heterocyclic compounds.

References

-

Guan, J.-N., Wan, R., Wang, Y., Han, F., & Xu, C.-Z. (2009). 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(5), o976. [Link]

-

Marella, A., et al. (2013). Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[2][3][4]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies. Molecules, 18(7), 8496-8517. [Link]

-

Prakash, O., et al. (2018). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Preprints. [Link]

-

The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (2021). Egyptian Journal of Chemistry. [Link]

Sources

- 1. 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacy180.com [pharmacy180.com]

- 3. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 4. eng.uc.edu [eng.uc.edu]

- 5. Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

Physical and chemical properties of 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine

An In-Depth Technical Guide to the Physicochemical Properties of 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine

Introduction: The Significance of the 2-Amino-1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring system is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere of pyrimidine and other biologically crucial heterocyles.[1] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Among these, the 2-amino-1,3,4-thiadiazole moiety stands out as a particularly privileged scaffold. The presence of the reactive amino group at the 2-position provides a versatile handle for synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR) to develop potent and selective therapeutic agents.[4][5]

This guide focuses on a specific, well-characterized derivative: 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine (also named 2-Amino-5-(p-tolyl)-1,3,4-thiadiazole). We will provide an in-depth analysis of its core physical and chemical properties, synthesis, and structural characteristics, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this promising molecule in their work.

Part 1: Molecular Structure and Crystallography

The foundational characteristics of a compound are dictated by its three-dimensional structure. For 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine, high-quality single-crystal X-ray diffraction data provides an unambiguous depiction of its molecular architecture and intermolecular interactions in the solid state.[2][6]

The molecule consists of a central, planar 1,3,4-thiadiazole ring linked to a 4-methylphenyl (p-tolyl) group at the 5-position and an amine group at the 2-position. A notable structural feature is the dihedral angle of 31.19° between the planar thiadiazole ring and the phenyl ring, indicating a non-coplanar arrangement.[2][6] In the crystal lattice, molecules are stabilized and linked by intermolecular N—H⋯N hydrogen bonds, a common and critical interaction for influencing crystal packing and physical properties like melting point and solubility.[2][6]

Caption: 2D structure of 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine.

Table 1: Core Physicochemical and Crystallographic Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉N₃S | [2][7] |

| Molecular Weight | 191.25 g/mol | [2] |

| CAS Number | 26907-54-0 | [7] |

| Appearance | Crystalline solid | [2] |

| Melting Point | 223-227 °C (for 5-phenyl derivative) | [8] |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁/c | [2] |

| Unit Cell Dimensions | a = 12.284 Å, b = 7.373 Å, c = 11.263 Å | [2] |

| Dihedral Angle | 31.19° (Thiadiazole/Phenyl Ring) |[2][6] |

Part 2: Synthesis and Purification

The synthesis of 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine is robust and can be achieved through several established routes. The most direct and commonly cited method involves the acid-catalyzed cyclocondensation of 4-methylbenzoic acid with thiosemicarbazide.[2][6] This reaction is typically performed under reflux conditions. An alternative approach involves the dehydrocyclization of an intermediate 4-methylbenzoyl thiosemicarbazide using a strong dehydrating agent like concentrated sulfuric acid.[9] The choice of method often depends on scale, available starting materials, and desired purity. The former method is often preferred for its operational simplicity.

Caption: General workflow for the synthesis and purification of the title compound.

Experimental Protocol: Synthesis via Cyclocondensation

This protocol is a self-validating system adapted from established literature procedures.[2] The key to success is ensuring anhydrous conditions during reflux to favor the cyclization and a careful recrystallization to obtain high-purity material suitable for further use.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methylbenzoic acid (5 mmol, 0.68 g) and thiosemicarbazide (5 mmol, 0.46 g).

-

Solvent Addition: Add 50 mL of toluene to the flask. The choice of toluene is critical; it serves as a suitable high-boiling solvent and can facilitate the removal of water via azeotropic distillation if a Dean-Stark trap is used, driving the equilibrium towards the product.

-

Reflux: Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring. Maintain reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After 4 hours, remove the heat source and allow the mixture to cool to room temperature.

-

Precipitation: Pour the cooled reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring. This will cause the product to precipitate out of the non-polar toluene phase.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake with cold water (2 x 20 mL) to remove any water-soluble impurities.

-

Purification: The crude product is purified by recrystallization. Transfer the solid to a flask and add a minimal amount of hot acetone to dissolve it completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold acetone, and dry under vacuum. Crystals suitable for X-ray diffraction can be obtained by slow evaporation of an acetone solution.[2]

Part 3: Spectroscopic and Analytical Profile

Table 2: Predicted Spectroscopic Data for 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine

| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale & Comments |

|---|---|---|---|

| ¹H NMR | -NH₂ (amine) | δ 7.0-7.5 ppm (broad singlet) | Amine protons are exchangeable and often appear as a broad signal. Chemical shift can vary with solvent and concentration.[10] |

| Ar-H (Aromatic) | δ 7.3-7.8 ppm (two doublets, AA'BB' system) | Protons on the p-substituted phenyl ring will appear as a characteristic pair of doublets. | |

| -CH₃ (methyl) | δ ~2.4 ppm (singlet) | Typical chemical shift for a methyl group attached to an aromatic ring. | |

| ¹³C NMR | C=N (Thiadiazole) | δ ~168 ppm | Carbon atom of the thiadiazole ring adjacent to the amino group. |

| C-S (Thiadiazole) | δ ~155-160 ppm | Carbon atom of the thiadiazole ring adjacent to the phenyl group.[1] | |

| Ar-C (Aromatic) | δ 120-145 ppm | Multiple signals corresponding to the six carbons of the p-tolyl ring. | |

| -CH₃ (methyl) | δ ~21 ppm | Typical chemical shift for a tolyl methyl carbon.[11] | |

| FT-IR | N-H Stretch | 3100-3300 cm⁻¹ (two bands) | Characteristic symmetric and asymmetric stretching of the primary amine group.[12] |

| C-H Stretch (Aromatic) | ~3050 cm⁻¹ | ||

| C=N Stretch | ~1630 cm⁻¹ | Stretching vibration of the endocyclic C=N bond in the thiadiazole ring.[10] | |

| C-S Stretch | 650-700 cm⁻¹ | Characteristic stretching of the carbon-sulfur bond within the ring.[12] |

| Mass Spec (EI) | [M]⁺ | m/z = 191 | The molecular ion peak corresponding to the compound's molecular weight. |

Part 4: Chemical Reactivity and Therapeutic Potential

The chemical behavior of 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine is dominated by two key features: the nucleophilicity of the exocyclic amino group and the inherent stability of the aromatic thiadiazole ring.[1][5]

The 2-amino group is the primary site of reactivity, readily undergoing reactions with electrophiles. This allows the molecule to serve as a versatile building block for more complex structures. A prime example is the condensation reaction with aldehydes to form Schiff bases (imines), which are themselves an important class of biologically active compounds.[13]

Caption: Reactivity of the 2-amino group in a typical Schiff base formation.

From a drug development perspective, this compound belongs to a class with a remarkably broad biological profile. The 1,3,4-thiadiazole core is a proven pharmacophore, and derivatives of 2-amino-5-aryl-1,3,4-thiadiazoles have demonstrated significant potential as:

-

Anticancer Agents: They can interfere with DNA replication and target various kinases and enzymes crucial for cancer cell survival.[14][15]

-

Antimicrobial Agents: The scaffold is found in compounds active against a range of bacteria and fungi, including resistant strains.[4][5][9]

-

Antiviral Agents: Certain derivatives have shown promise in inhibiting viral replication, including activity against HIV-1.[3]

The p-tolyl group on the title compound can influence its lipophilicity and potential for π-π stacking interactions with biological targets, making it an attractive starting point for lead optimization campaigns.

Conclusion

5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine is more than just a chemical entity; it is a validated and highly versatile platform for chemical and biological exploration. Its straightforward synthesis, well-defined solid-state structure, and the reactive potential of its amino group make it an ideal starting material for constructing libraries of novel compounds. The extensive body of literature supporting the broad-spectrum biological activity of its parent scaffold provides a strong rationale for its continued investigation in the pursuit of new therapeutic agents. This guide provides the core technical data and contextual insights necessary for researchers to confidently incorporate this valuable molecule into their discovery programs.

References

-

Guan, J.-N., Wan, R., Wang, Y., Han, F., & Xu, C.-Z. (2009). 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(5), o976. [Link][2][6]

-

ResearchGate. (n.d.). 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. Retrieved from ResearchGate. [Link][6]

-

Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1545–1566. [Link][4][5]

-

Guan, J.-N., Wan, R., & Wang, Y. (2011). (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(4), o861. [Link][13]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Retrieved from NIH. [Link][5]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole. PubChem Compound Database. Retrieved from [Link][7]

-

Journal of Structural Chemistry. (n.d.). CRYSTAL STRUCTURE OF 5-METHYL-N-PHENYL- 1,3,4-THIADIAZOLE-2-AMINE. Retrieved from Springer. [Link]

-

Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 254-262. [Link][9]

-

Kazakova, E., Le, T. N., Le, H. T., Nguyen, T. T. T., Nguyen, T. T. H., & Obydennov, D. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molbank, 2021(3), M1263. [Link][10]

-

Dılaç, S. B., Yılmaz, F., Koyuncu, I., Ulusoy, M., & Karayaka, R. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(23), 14754-14767. [Link][1]

-

Serban, G., Bota, S., & Serban, E. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 25(21), 5099. [Link][3]

-

ResearchGate. (n.d.). Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. Retrieved from ResearchGate. [Link]

-

Chemical Methodologies. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Retrieved from [Link][16]

-

ResearchGate. (n.d.). 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from ResearchGate. [Link][11]

-

Dove Medical Press. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and biological activity of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives. Retrieved from ResearchGate. [Link]

-

Semantic Scholar. (n.d.). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Gram‐scale synthesis of 5‐phenyl‐1,3,4‐thiadiazol‐2‐amine.[a,b]. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). (PDF) Spectral and Biological evaluation of 5-Methyl-1,3,4-thiadiazol-2-amine. Retrieved from ResearchGate. [Link][12]

-

Catalano, A., Iacopetta, D., Ceramella, J., Scumaci, D., Giuzio, F., Saturnino, C., & Sinicropi, M. S. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. International Journal of Molecular Sciences, 24(13), 10696. [Link]

-

Journal of Pharmaceutical Negative Results. (2023). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] Phenol Compound Biological Activities. Retrieved from [Link][17]

-

Jaszczyszyn, A., Gąsiorowski, K., Świątek, P., Malinka, W., & Cieślik-Boczula, K. (2019). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 24(19), 3595. [Link][14]

-

DergiPark. (n.d.). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Retrieved from [Link]

-

Solubility of Things. (n.d.). 2-Amino-5-methylthio-1,3,4-thiadiazole. Retrieved from [Link]

-

Molecules. (2010). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Retrieved from [Link]

-

Gorgani, L., Ghorbani, M., Leon-Gonzalez, Z., & Ghaffari, S. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8089. [Link][15]

-

Asian Journal of Chemistry. (n.d.). Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. Retrieved from [Link]

Sources

- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 2. 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole | C9H9N3S | CID 605582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-AMINO-5-PHENYL-1 3 4-THIADIAZOLE 96 | 2002-03-1 [chemicalbook.com]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemmethod.com [chemmethod.com]

- 17. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

The Versatile Scaffold: A Technical Guide to the Biological Activities of 1,3,4-Thiadiazole Derivatives

Abstract

The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique electronic and structural properties have rendered it a privileged scaffold for the development of a vast array of therapeutic agents.[1][2] This in-depth technical guide provides a comprehensive overview of the diverse biological activities exhibited by 1,3,4-thiadiazole derivatives. We will explore their potent antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed to validate their efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable heterocyclic system.

The 1,3,4-Thiadiazole Core: A Gateway to Biological Activity

The 1,3,4-thiadiazole ring is an aromatic, electron-deficient system.[3] This inherent electronic character, coupled with its mesoionic nature, allows derivatives to readily cross cellular membranes and interact with a multitude of biological targets with high affinity and selectivity, often resulting in favorable pharmacokinetic profiles and reduced toxicity.[4][5] The versatility of the 1,3,4-thiadiazole scaffold lies in the ease with which substituents can be introduced at the C2 and C5 positions, allowing for the fine-tuning of its physicochemical properties and biological activities.[6] This structural flexibility has been a key driver in the exploration of 1,3,4-thiadiazole derivatives for a wide range of therapeutic applications.[7][8][9]

General Synthesis Strategies

The synthesis of the 1,3,4-thiadiazole ring is typically achieved through the cyclization of thiosemicarbazides or their derivatives.[7][10] A common and efficient method involves the reaction of carboxylic acids with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride.[11] Alternative synthetic routes include the reaction of thiosemicarbazide with aldehydes followed by oxidative cyclization, or the use of N-tosylhydrazones as substrates.[12] The choice of synthetic pathway often depends on the desired substitution pattern on the thiadiazole ring.

Caption: General synthetic scheme for 2-amino-5-substituted-1,3,4-thiadiazoles.

Antimicrobial Activity: Combating Pathogenic Threats

The emergence of multidrug-resistant pathogens poses a significant global health challenge, necessitating the discovery of novel antimicrobial agents. 1,3,4-Thiadiazole derivatives have demonstrated broad-spectrum activity against a wide range of bacteria and fungi.[13][14][15]

Mechanism of Action

The antimicrobial action of 1,3,4-thiadiazole derivatives is often multifactorial. They can disrupt microbial growth by inhibiting essential enzymes, interfering with cell wall synthesis, or damaging cellular membranes. The presence of the -N=C-S moiety is believed to be crucial for their biological activity.[16] Some derivatives have been shown to act as enzyme inhibitors, targeting key processes in microbial metabolism.

Structure-Activity Relationship (SAR)

The nature and position of substituents on the 1,3,4-thiadiazole ring significantly influence their antimicrobial potency.[6]

-

Substitution at C2 and C5: The introduction of aromatic or heteroaromatic rings at these positions is a common feature of potent antimicrobial agents.[6]

-

Mercapto and Amino Groups: Derivatives containing a mercapto (-SH) or amino (-NH2) group adjacent to the thiadiazole ring often exhibit enhanced activity. For instance, a derivative with a mercapto group showed good activity against Enterococcus faecalis.[13] Similarly, a free amino group was associated with significant antibacterial activity.[13]

-

Specific Substituents: The presence of electron-withdrawing groups like halogens on an attached phenyl ring can modulate the antimicrobial effect.[13]

| Derivative Type | Target Organism | Key Structural Feature | Reference |

| Mercapto-thiadiazole | Enterococcus faecalis | Mercapto group at C2 | [13] |

| Amino-thiadiazole | Gram-positive bacteria | Free amino group at C2 | [13] |

| Benzothiazolotriazole-thiadiazole | Staphylococcus aureus, E. coli | Fused heterocyclic system | [13] |

| Thiophene-substituted thiadiazole | Staphylococcus aureus, E. coli | Thiophene ring at C2 | [13] |

Table 1: Structure-Activity Relationship of Antimicrobial 1,3,4-Thiadiazole Derivatives

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Diffusion Method)

This protocol outlines a standard method for evaluating the antibacterial activity of 1,3,4-thiadiazole derivatives.[10]

-

Preparation of Bacterial Inoculum: Revive stock cultures of the target bacteria (e.g., Bacillus subtilis and Escherichia coli) by inoculating them in a suitable broth medium and incubating at 37°C for 18 hours.

-

Agar Plate Preparation: Prepare agar plates using a suitable growth medium. Once solidified, create wells in the agar using a sterile borer.

-

Inoculation: Inoculate each plate with 100 µL of the 18-hour-old bacterial culture (approximately 10⁻⁴ cfu) and spread it evenly across the surface.

-

Application of Test Compounds: Dissolve the synthesized 1,3,4-thiadiazole derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions. Add a specific volume of each test compound solution to the wells.

-

Controls: Use a standard antibiotic (e.g., Ciprofloxacin) as a positive control and the solvent alone as a negative control.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antibacterial activity.

Anticancer Activity: A Promising Frontier in Oncology

Cancer remains a leading cause of mortality worldwide, and the development of novel, targeted therapies is a critical area of research. 1,3,4-Thiadiazole derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a variety of cancer cell lines.[3][4][6]

Mechanisms of Action

The anticancer effects of 1,3,4-thiadiazole derivatives are diverse and often involve the modulation of key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.[3][6]

-

Enzyme Inhibition: Certain derivatives act as inhibitors of crucial enzymes involved in cancer progression, such as protein kinases (e.g., tyrosine kinases) and topoisomerases.[3] By blocking these enzymes, they can disrupt cancer cell signaling and DNA replication.

-

Induction of Apoptosis: Many 1,3,4-thiadiazole compounds induce programmed cell death (apoptosis) in cancer cells.[3][17] This can occur through various mechanisms, including the modulation of pro- and anti-apoptotic proteins (e.g., Bax/Bcl-2 ratio) and the activation of caspases.[5]

-

Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cells from dividing and proliferating.[5]

-

Anti-angiogenesis: Inhibition of the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis, is another reported mechanism of action.[3]

Caption: Multifaceted anticancer mechanisms of 1,3,4-thiadiazole derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of potential anticancer compounds on cell viability.[18][19]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[18]

-

Compound Treatment: Treat the cells with various concentrations of the 1,3,4-thiadiazole derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the treated cells for a specified period (e.g., 48 hours).[18]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.[18]

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[18]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%, using non-linear regression analysis.[18]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. 1,3,4-Thiadiazole derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs.[9][20][21]

Mechanism of Action

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes and mediators in the inflammatory pathway, such as cyclooxygenases (COX-1 and COX-2).[22] Inhibition of these enzymes reduces the production of prostaglandins, which are key mediators of inflammation and pain.

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a classic and widely used animal model to screen for the acute anti-inflammatory activity of novel compounds.[23][24]

-

Animal Model: Use adult albino rats or mice.

-

Compound Administration: Administer the test 1,3,4-thiadiazole derivative orally or intraperitoneally to the test group of animals. Administer a standard anti-inflammatory drug (e.g., indomethacin or diclofenac) to the positive control group and the vehicle to the negative control group.[20]

-

Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each animal to induce localized edema.[23]

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume in the treated group indicates anti-inflammatory activity.[20]

Anticonvulsant Activity: Targeting Neurological Disorders

Epilepsy is a common neurological disorder characterized by recurrent seizures. Several 1,3,4-thiadiazole derivatives have shown potent anticonvulsant activity in various preclinical models, suggesting their potential for the treatment of epilepsy.[17][25] In fact, the approved drug acetazolamide contains a 1,3,4-thiadiazole core.[25]

Mechanism of Action

The anticonvulsant mechanism of 1,3,4-thiadiazole derivatives is often linked to their interaction with the GABAergic system.[25] They can enhance the inhibitory effects of the neurotransmitter GABA (gamma-aminobutyric acid) by acting on GABA-A receptors, leading to a decrease in neuronal excitability.[26] Some derivatives may also exert their effects by blocking voltage-gated sodium channels or inhibiting carbonic anhydrase.

Experimental Protocol: Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)

The MES test is a widely used animal model to identify compounds effective against generalized tonic-clonic seizures.[27][28]

-

Animal Model: Typically, mice or rats are used.[27]

-

Compound Administration: Administer the test 1,3,4-thiadiazole derivative to the test group of animals at various doses. Administer a standard anticonvulsant drug (e.g., phenytoin) to the positive control group and the vehicle to the negative control group.

-

Induction of Seizure: At the time of peak effect of the drug, deliver a supramaximal electrical stimulus through corneal or ear electrodes.

-

Observation: Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Data Analysis: The ability of the compound to abolish the tonic hind limb extension is considered a measure of its anticonvulsant activity. The ED50 (the dose that protects 50% of the animals from the seizure) can be calculated.

Conclusion and Future Directions

The 1,3,4-thiadiazole scaffold has unequivocally established itself as a versatile and highly valuable platform in the field of medicinal chemistry. The diverse and potent biological activities of its derivatives, spanning antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects, underscore its immense therapeutic potential. The ability to readily modify the core structure allows for the systematic optimization of activity and the development of compounds with improved efficacy and safety profiles.

Future research in this area will likely focus on several key aspects:

-

Rational Drug Design: The use of computational modeling and structure-activity relationship studies will continue to guide the design of more potent and selective 1,3,4-thiadiazole derivatives.

-

Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for their clinical development.

-

Combination Therapies: Investigating the synergistic effects of 1,3,4-thiadiazole derivatives with existing drugs could lead to more effective treatment strategies, particularly in cancer and infectious diseases.

-

Pharmacokinetic and Toxicological Profiling: Rigorous evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds will be essential for their translation into clinical candidates.

The continued exploration of the 1,3,4-thiadiazole nucleus holds great promise for the discovery of novel and effective therapeutic agents to address a wide range of unmet medical needs.

References

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (n.d.). JOCPR. Retrieved from [Link]

-

A review on the 1,3,4-Thiadiazole as Anticancer Activity. (n.d.). bepls. Retrieved from [Link]

-

1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. (2022, January 20). Frontiers. Retrieved from [Link]

-

Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (n.d.). PMC - NIH. Retrieved from [Link]

-

Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. (n.d.). PubMed Central. Retrieved from [Link]

-

Antimicrobial Activity of 1, 3, 4-thiadiazole Derivatives: a Recent Review. (n.d.). Neliti. Retrieved from [Link]

-

Experimental models for the discovery of novel anticonvulsant drugs: Focus on pentylenetetrazole-induced seizures and associated memory deficits. (n.d.). Retrieved from [Link]

-

Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. (n.d.). NIH. Retrieved from [Link]

-

Screening models for inflammatory drugs. (n.d.). Slideshare. Retrieved from [Link]

-

1,3,4-Thiadiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits. (n.d.). PubMed. Retrieved from [Link]

-

1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities. (n.d.). Retrieved from [Link]

-

A REVIEW ON BIOLOGICAL ACTIVITIES: 1,3,4- THIADIAZOLE AND ITS DERIVATIVES. (2022, January 1). Retrieved from [Link]

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023, December 14). MDPI. Retrieved from [Link]

-

Biological Activities of 1,3,4-Thiadiazole Derivatives: Review. (2025, June 25). ResearchGate. Retrieved from [Link]

-

1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. (2022, January 21). PMC - NIH. Retrieved from [Link]

-

The Screening models for antiepileptic drugs: A Review. (2025, August 6). ResearchGate. Retrieved from [Link]

-

New 1,3,4-thiadiazole Derivatives Endowed with Analgesic and Anti-inflammatory Activities. (n.d.). ThaiScience. Retrieved from [Link]

-

Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. (2011, July 11). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

-

Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety. (2021, July 28). ACS Publications. Retrieved from [Link]

-

Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin. (2016, June 30). ACS Combinatorial Science. Retrieved from [Link]

-

ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. (2022, February 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]

-

Screening Methods for Antiinflammatory Agents. (n.d.). Pharmacognosy. Retrieved from [Link]

-

New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities. (n.d.). Retrieved from [Link]_

-

Substituted 1,3,4-thiadiazoles with anticonvulsant activity. 1. Hydrazines. (n.d.). PubMed. Retrieved from [Link]

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2025, September 8). PubMed. Retrieved from [Link]

-

Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents. (n.d.). American Research Journals. Retrieved from [Link]

-

Design, synthesis and anticonvulsant activity of some 1, 3, 4-thiadiazol derivatives. (2025, August 6). Retrieved from [Link]

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022, October 17). RSC Publishing. Retrieved from [Link]

-

(PDF) Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025, April 16). PMC. Retrieved from [Link]

-

1,3,4-Thiadiazole Derivatives. Synthesis, Structure Elucidation, and Structure−Antituberculosis Activity Relationship Investigation. (n.d.). ACS Publications. Retrieved from [Link]

-

In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022, October 17). Retrieved from [Link]

-

Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (n.d.). PMC - NIH. Retrieved from [Link]

-

Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.). NIH. Retrieved from [Link]

-

Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][3][7][13]Thiadiazole Derivatives as Anti-Inflammatory Agents. (2018, September 21). PubMed. Retrieved from [Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (n.d.). Retrieved from [Link]

-

Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (2025, August 8). Retrieved from [Link]

-

Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. (2024, July 27). NIH. Retrieved from [Link]

-

A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (n.d.). ResearchGate. Retrieved from [Link]

-

(PDF) Bioassays for Anticancer Activities. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives. (2019, April 16). PMC. Retrieved from [Link]

-

A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. bepls.com [bepls.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. jocpr.com [jocpr.com]

- 8. Antimicrobial Activity of 1, 3, 4-thiadiazole Derivatives: a Recent Review - Neliti [neliti.com]

- 9. japsonline.com [japsonline.com]

- 10. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]

- 13. mdpi.com [mdpi.com]

- 14. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. thaiscience.info [thaiscience.info]

- 21. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pharmacy180.com [pharmacy180.com]

- 24. New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. arjonline.org [arjonline.org]

- 27. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

The Versatile Scaffold: A Technical Guide to the Therapeutic Applications of 2-Amino-1,3,4-Thiadiazoles

Introduction: The Privileged Architecture of 2-Amino-1,3,4-Thiadiazoles

The 1,3,4-thiadiazole ring system, particularly its 2-amino substituted derivatives, represents a "privileged scaffold" in medicinal chemistry. This five-membered aromatic heterocycle, containing one sulfur and two nitrogen atoms, is a bioisostere of pyrimidine and oxadiazole, allowing it to interact with a wide array of biological targets.[1][2] The presence of the sulfur atom enhances lipophilicity, which, combined with the mesoionic character of the ring, often leads to favorable pharmacokinetic properties such as good oral absorption and cell permeability.[1] This unique combination of features has propelled the investigation of 2-amino-1,3,4-thiadiazole derivatives across a broad spectrum of therapeutic areas, revealing their potential as potent anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral agents.[3][4][5] This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and biological evaluation of this versatile class of compounds, intended for researchers, scientists, and drug development professionals.

Core Synthesis of the 2-Amino-1,3,4-Thiadiazole Nucleus

The synthesis of the 2-amino-1,3,4-thiadiazole core is typically achieved through the cyclization of thiosemicarbazide or its derivatives. A common and efficient method involves the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent.

Experimental Protocol: General Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles

This protocol outlines a general, one-pot synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles from a carboxylic acid and thiosemicarbazide.

Materials:

-

Substituted carboxylic acid

-

Thiosemicarbazide

-

Phosphorus pentachloride (PCl₅) or Polyphosphate ester (PPE)

-

Appropriate solvent (e.g., chloroform for PPE)

-

Alkaline solution (e.g., 5% sodium carbonate)

-

Recrystallization solvent (e.g., ethanol, or a mixture of DMF and water)

Procedure:

-

Reaction Setup: In a dry reaction vessel, combine the carboxylic acid (1 equivalent), thiosemicarbazide (1 equivalent), and the dehydrating agent (e.g., PCl₅, 1-1.2 equivalents).[6]

-

Reaction:

-

Solid-Phase with PCl₅: Grind the reactants evenly at room temperature until the reaction is complete (visual inspection or TLC). Allow the mixture to stand.[6]

-

Solution-Phase with PPE: Dissolve the carboxylic acid and PPE in a suitable solvent like chloroform. Add thiosemicarbazide and reflux the mixture.[7]

-

-

Work-up:

-

Carefully add an alkaline solution (e.g., 5% Na₂CO₃) to the crude product to neutralize the acidic byproducts until the pH reaches 8-8.2.[6]

-

-

Isolation and Purification:

-

Filter the resulting solid precipitate.

-

Wash the filter cake with water.

-

Dry the crude product.

-

Recrystallize the solid from a suitable solvent to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.[6]

-

// Nodes Carboxylic_Acid [label="Carboxylic Acid\n(R-COOH)"]; Thiosemicarbazide [label="Thiosemicarbazide"]; Dehydrating_Agent [label="Dehydrating Agent\n(e.g., PCl5, PPE)"]; Reaction_Mixture [label="Reaction Mixture", shape=ellipse, fillcolor="#FBBC05"]; Crude_Product [label="Crude Product"]; Alkaline_Workup [label="Alkaline Work-up\n(e.g., Na2CO3)"]; Filtration [label="Filtration"]; Pure_Product [label="Pure 2-Amino-5-R-1,3,4-thiadiazole", shape=ellipse, fillcolor="#34A853"];

// Edges Carboxylic_Acid -> Reaction_Mixture; Thiosemicarbazide -> Reaction_Mixture; Dehydrating_Agent -> Reaction_Mixture; Reaction_Mixture -> Crude_Product [label="Cyclization"]; Crude_Product -> Alkaline_Workup; Alkaline_Workup -> Filtration; Filtration -> Pure_Product; } }

Caption: General workflow for the synthesis of 2-amino-1,3,4-thiadiazoles.

Anticancer Applications: Targeting Key Oncogenic Pathways

Derivatives of 2-amino-1,3,4-thiadiazole have emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines.[1][4] Their mechanisms of action are diverse and often involve the inhibition of critical signaling pathways that drive cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Inhibition of Kinase Signaling

A significant number of 2-amino-1,3,4-thiadiazole derivatives exert their anticancer effects by targeting protein kinases, which are often dysregulated in cancer.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Certain derivatives have been designed as potent inhibitors of EGFR, a receptor tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell growth.[2][8] These compounds typically bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.

// Nodes EGF [label="EGF", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#F1F3F4", fontcolor="#202124"]; Thiadiazole [label="2-Amino-1,3,4-\nThiadiazole Derivative", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization &\nAutophosphorylation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; RAS_RAF_MEK_ERK [label="RAS-RAF-MEK-ERK\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_AKT [label="PI3K-AKT\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Metastasis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges EGF -> EGFR [color="#5F6368"]; EGFR -> Dimerization [color="#5F6368"]; Thiadiazole -> Dimerization [label="Inhibition", color="#EA4335", style=bold]; Dimerization -> RAS_RAF_MEK_ERK [color="#5F6368"]; Dimerization -> PI3K_AKT [color="#5F6368"]; RAS_RAF_MEK_ERK -> Proliferation [color="#5F6368"]; PI3K_AKT -> Proliferation [color="#5F6368"]; }

Caption: Inhibition of the EGFR signaling pathway by 2-amino-1,3,4-thiadiazole derivatives.

-

Cyclin-Dependent Kinase (CDK) Inhibition: The cell cycle is regulated by CDKs, and their overactivity is a hallmark of many cancers. Specific 2-amino-1,3,4-thiadiazole derivatives have been shown to inhibit CDKs, particularly CDK2, leading to cell cycle arrest, often at the G1/S transition.[9][10]

// Nodes CyclinE_CDK2 [label="Cyclin E/CDK2\nComplex", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Thiadiazole [label="2-Amino-1,3,4-\nThiadiazole Derivative", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rb [label="Rb Phosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; E2F [label="E2F Release", fillcolor="#F1F3F4", fontcolor="#202124"]; S_Phase [label="S-Phase Entry", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CellCycleArrest [label="Cell Cycle Arrest", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Thiadiazole -> CyclinE_CDK2 [label="Inhibition", color="#EA4335", style=bold]; CyclinE_CDK2 -> Rb [color="#5F6368"]; Rb -> E2F [color="#5F6368"]; E2F -> S_Phase [color="#5F6368"]; Thiadiazole -> CellCycleArrest [style=invis]; }

Caption: Inhibition of the CDK2 pathway leading to cell cycle arrest.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 2-amino-1,3,4-thiadiazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| FABT | A549 (Lung) | 13.7 | [10] |

| Compound 13b | MCF-7 (Breast) | - | [2] |

| Compound 7b | MDA-MB-231 (Breast) | 9.66 | [2] |

| Compound 4h | HTC-116 (Colon) | 2.03 ± 0.72 | [2] |

| Compound 4h | HepG-2 (Hepatocellular) | 2.17 ± 0.83 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cells in culture

-

96-well plates

-

Test compound (2-amino-1,3,4-thiadiazole derivative)

-